1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)-
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- involves the inhibition of specific kinases, such as MEK1 and MEK2. These kinases are involved in the MAPK/ERK signaling pathway, which plays a critical role in cell growth and differentiation. By inhibiting these kinases, the compound can disrupt the signaling pathway and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- have been studied extensively. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and may have potential applications in cancer therapy. Additionally, the compound has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- in lab experiments is its specificity for certain kinases. This allows researchers to selectively target specific pathways and study their effects. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for research involving 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)-. One area of interest is the development of more potent and selective inhibitors of specific kinases. Additionally, the compound may have potential applications in the treatment of various inflammatory disorders, which could be explored further. Finally, the compound could be studied in combination with other therapies to determine its potential synergistic effects.
Synthesis Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- can be achieved through several methods. One of the most common methods is the condensation of 2-pyridineamine with 4-carboxypyrazole-1-acetic acid, followed by the addition of methylsulfonyl chloride. The resulting compound can be purified through recrystallization or column chromatography.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- has been studied extensively for its potential applications in scientific research. One of its primary uses is as a tool for studying the mechanism of action of various enzymes and proteins. It has been found to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and differentiation.
properties
CAS RN |
178880-01-8 |
---|---|
Product Name |
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- |
Molecular Formula |
C10H10N4O4S |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O4S/c1-14-6-7(10(15)16)9(12-14)19(17,18)13-8-4-2-3-5-11-8/h2-6H,1H3,(H,11,13)(H,15,16) |
InChI Key |
QBSARDFFHHIJEM-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O |
Other CAS RN |
178880-01-8 |
synonyms |
1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid |
Origin of Product |
United States |
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